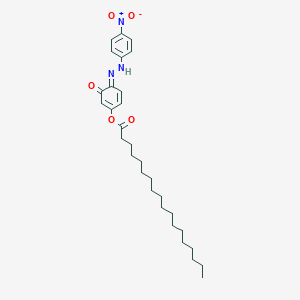

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Descripción

Propiedades

IUPAC Name |

[3-hydroxy-4-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-28(29(34)24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHICQPUQDFJLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709357 |

Source

|

| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124522-01-6 |

Source

|

| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: Molecular Architecture and Functional Dynamics of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ETH 2412)

The following technical guide details the molecular architecture, synthesis, and functional application of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , widely designated in analytical chemistry as ETH 2412 .

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (CAS: 124522-01-6) is a lipophilic, pH-sensitive chromoionophore engineered for ion-selective optical sensing.[1] Unlike water-soluble azo dyes, this molecule features a C18 (stearyl) alkyl chain that anchors it irreversibly within hydrophobic polymeric matrices (e.g., plasticized PVC), preventing leaching during aqueous analysis.

Its primary utility lies in bulk optode membranes , where it functions as a proton-signaling transducer. By coupling protonation/deprotonation events to the co-extraction of specific anions (e.g., thiocyanate, nitrate) or the exchange of cations, it translates invisible ionic activities into quantifiable spectral shifts (Yellow

Part 1: Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule is a tri-functionalized benzene derivative designed with three distinct domains, each serving a specific mechanistic purpose:

-

The Transducer Core (Azo-Phenol):

-

Structure: A phenol ring substituted at the ortho position (C2) with a 4-nitrophenylazo group.[1][2][3]

-

Function: This forms a "push-pull" chromophore. The phenolic hydroxyl (-OH) acts as an electron donor, while the nitro (-NO

) group on the distal ring acts as an electron acceptor. -

Dynamics: The deprotonation of the phenolic hydroxyl causes a massive bathochromic shift (red shift) in absorption due to enhanced charge transfer across the azo bridge.

-

pKa Tuning: An intramolecular hydrogen bond between the phenolic hydrogen and the azo nitrogen stabilizes the protonated form, tuning the pKa to a physiologically relevant range (~7.0–8.0 in membranes).

-

-

The Lipophilic Anchor (Stearyl Tail):

-

Structure: An octadecanoyloxy (stearate ester) group at the C5 position.

-

Function: The 18-carbon alkyl chain imparts extreme lipophilicity (

), ensuring the sensor remains thermodynamically stable within the organic membrane phase and does not partition into the aqueous sample.

-

-

Regiochemistry:

-

The IUPAC numbering (OH=1, Azo=2, Ester=5) indicates the ester is meta to the hydroxyl and para to the azo group. This specific geometry is critical; it is derived from the selective functionalization of resorcinol, ensuring the ester does not sterically interfere with the ion-binding site (the phenolic OH).

-

Physiochemical Data Table

| Property | Value / Description |

| Common Code | ETH 2412 |

| Molecular Formula | |

| Molecular Weight | 525.68 g/mol |

| Appearance | Orange to Red crystalline powder |

| Solubility | Soluble in THF, CHCl |

| ~380–400 nm (Yellow/Orange) | |

| ~550–570 nm (Violet) | |

| Operational pH Range | 5.0 – 9.0 (Dependent on membrane composition) |

Part 2: Synthetic Pathways

The synthesis of ETH 2412 exploits the reactivity differences between the two hydroxyl groups of 4-(4-nitrophenylazo)resorcinol. The ortho-hydroxyl is deactivated toward esterification due to strong intramolecular hydrogen bonding, allowing selective esterification of the para-hydroxyl.

Step-by-Step Protocol

Step 1: Synthesis of Azo Dye Precursor (Magneson I Analogue)

-

Diazotization: Dissolve 4-nitroaniline (1.0 eq) in HCl at 0–5°C. Add aqueous

dropwise to generate the diazonium salt. -

Coupling: Dissolve Resorcinol (1.1 eq) in NaOH solution. Slowly add the diazonium salt solution while maintaining pH ~9 and temperature <5°C.

-

Isolation: Acidify to precipitate the red solid, 4-(4-nitrophenylazo)resorcinol. Recrystallize from ethanol.

Step 2: Selective Stearoylation

-

Reaction: Dissolve the dried azo dye (1.0 eq) in anhydrous Tetrahydrofuran (THF) containing Pyridine (1.2 eq) as a base/catalyst.

-

Addition: Add Stearoyl chloride (1.05 eq) dropwise at room temperature.

-

Note: The ortho-OH is protected by the H-bond. The para-OH (relative to the azo group) reacts preferentially.

-

-

Purification: Evaporate solvent. Dissolve residue in chloroform and wash with water. Purify via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) to isolate the 5-octadecanoyloxy isomer.

Synthesis Diagram (Graphviz)

Figure 1: Synthetic route highlighting the selective esterification strategy used to generate ETH 2412.

Part 3: Functional Dynamics (The Optode Mechanism)

ETH 2412 functions within a "bulk optode" system. Unlike surface sensors, the entire volume of the membrane participates in the equilibrium. The signal is generated by the thermodynamic requirement to maintain electroneutrality within the membrane.

Co-Extraction Mechanism (Anion Sensing)

When designed to sense anions (e.g.,

-

Initial State: The membrane is charged (

). To balance this, it extracts an anion ( -

Equilibrium:

Wait, for ETH 2412 (a phenol), the neutral form is protonated (Correct Mechanism for Phenolic Chromoionophores:

-

Explanation: The lipophilic cation (

) in the membrane needs a counter-ion. It can pair with the target anion -

As the concentration of target anion

in the sample increases, -

To maintain electroneutrality, the chromophore

must protonate to -

Actually, the standard scheme for anion sensing using a pH indicator is:

-

High Anion Conc: Anion enters membrane, pairs with

. Chromophore protonates (becomes neutral -

Low Anion Conc: Chromophore deprotonates (becomes

, Violet), pairing with

-

-

Diagram of Signaling Pathway

Figure 2: Signal transduction mechanism. High anion concentration forces the protonation of ETH 2412, shifting color from Violet to Yellow.

Part 4: Experimental Characterization Protocols

Membrane Fabrication (Optode)

To validate the molecule's function, a polymer membrane must be cast.

Reagents:

-

Poly(vinyl chloride) (PVC), high molecular weight (~60 mg).

-

Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyloctyl ether (NPOE) (~130 mg).

-

ETH 2412 (~2 mg).

-

Additive: Tridodecylmethylammonium chloride (TDMAC) (~1.5 mg).

-

Solvent: Freshly distilled THF (1.5 mL).

Protocol:

-

Dissolution: Combine all components in a glass vial. Add THF and vortex until the PVC is completely dissolved (approx. 2 hours).

-

Casting: Pour the solution into a glass ring (24 mm diameter) fixed on a glass plate. Cover with a beaker to control evaporation.

-

Drying: Allow solvent to evaporate for 24 hours at room temperature, forming a transparent, flexible film (~0.1 mm thick).

-

Mounting: Cut a segment and mount it in a flow-through spectrophotometer cell.

Spectral Response Testing

-

Conditioning: Pump a buffer solution (e.g., TRIS-H2SO4, pH 7.5) through the cell until the baseline absorbance at 560 nm is stable.

-

Challenge: Introduce increasing concentrations of sodium thiocyanate (NaSCN) (

to -

Observation: Monitor the decrease in absorbance at 560 nm (disappearance of Violet form) and increase at 400 nm (appearance of Yellow form).

-

Data Analysis: Plot

(degree of protonation) vs.

References

-

National Institutes of Health (NIH) - PubChem. 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol Compound Summary. Available at: [Link]

-

MDPI Sensors. Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate.[1] (Describes the specific use of ETH 2412/IND-mem). Available at: [Link]

-

Fluka/Sigma-Aldrich. Selectophore™ Ionophores for Ion-Selective Electrodes and Optodes. (Catalog data for ETH 2412).[1]

-

Pretsch, E., et al. Design of lipophilic pH indicators for optical sensing. Analytical Chemistry.[1] (Foundational theory on ETH series chromoionophores).

Sources

Technical Guide: Physicochemical Properties & Applications of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ETH 2412)

This is an in-depth technical guide for 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , commonly designated in sensor literature as ETH 2412 .

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (CAS: 124522-01-6), widely known as ETH 2412 , is a highly lipophilic azo-dye derivative engineered for use in polymeric bulk optodes . Unlike water-soluble indicators (e.g., Methyl Red), this compound features a C18 (stearoyl) alkyl chain at the 5-position of the resorcinol ring, rendering it water-insoluble but highly soluble in plasticized PVC and organic membrane matrices.

Its primary function is as a H⁺-selective chromoionophore . It transduces chemical potential changes (pH or ion activity) into optical signals (absorbance shifts) within a hydrophobic membrane phase. It is a critical component in the fabrication of reversible optical sensors for blood gas analysis, environmental monitoring (e.g., Thiocyanate, Salicylate), and ion-selective sensing.

Chemical Identity & Structural Logic[1]

Nomenclature & Structure[1]

-

IUPAC Name: 5-(octadecanoyloxy)-2-[(4-nitrophenyl)diazenyl]phenol

-

Common Identifier: ETH 2412[1]

-

Molecular Formula: C₃₀H₄₃N₃O₅

-

Molecular Weight: 525.68 g/mol

Structural Functionalization

The molecule is a "Push-Pull" azobenzene system designed with three distinct functional zones:

-

Chromophore (Signal Transducer): The 4-nitrophenylazo-phenol core acts as the optical signaling unit. The electron-withdrawing nitro group (

) and the electron-donating phenolic hydroxyl ( -

Proton Binding Site: The phenolic oxygen is the active site. Its protonation state determines the conjugation length and color.

-

Lipophilic Anchor: The 5-octadecanoyloxy group (C18 ester) serves as a "grease anchor," preventing the dye from leaching out of the organic sensor membrane into the aqueous sample—a critical requirement for long-term sensor stability.

Figure 1: Functional decomposition of the ETH 2412 molecule showing the interplay between the signaling core and the lipophilic anchor.

Physicochemical Characterization

Electronic Absorption (Solvatochromism)

ETH 2412 exhibits a distinct bathochromic shift (Red Shift) upon deprotonation. This optical switching is the basis of its sensing mechanism.

| State | Species Form | Color | Absorption Max ( | Molar Extinction ( |

| Protonated | Neutral Phenol ( | Orange-Yellow | ~430 - 450 nm | High |

| Deprotonated | Phenolate Anion ( | Violet-Blue | ~540 - 580 nm | Very High |

Note: Exact

Acid-Base Equilibria (pKa)

Unlike aqueous pKa, the acidity of ETH 2412 is defined by an apparent pKa (

-

Aqueous pKa (Theoretical): ~7.0–8.0 (similar to nitrophenols).

-

Membrane pKa (

): typically 8.5 – 10.5 in plasticized PVC. -

Significance: The high

makes it ideal for sensing anions (via co-extraction) or cations (via ion-exchange) in physiological pH ranges (pH 7.4).

Solubility & Stability[3]

-

Water Solubility: Negligible (<

M). This ensures zero signal drift due to dye loss. -

Membrane Solubility: Highly soluble (> 10 mM) in THF, Cyclohexanone, and plasticizers like o-NPOE (2-nitrophenyl octyl ether) and DOS (bis(2-ethylhexyl) sebacate).

-

Photostability: Moderate. Like all azo dyes, it can undergo trans-cis photoisomerization under high-intensity UV light, but is stable under standard ambient readout conditions.

Application: Optical Ion Sensing (Optodes)[2]

The primary application of ETH 2412 is in bulk optodes . Unlike surface sensors, bulk optodes rely on the thermodynamic equilibrium of the entire membrane volume.

Mechanism: Co-Extraction (Anion Sensing)

For the detection of anions (e.g., Thiocyanate,

Reaction Scheme:

-

Baseline: The membrane contains the deprotonated dye (

, Violet) stabilized by the quaternary ammonium cation ( -

Sensing Event: An anion (

) and a proton ( -

Signal Generation: The proton binds to the dye, converting it to the neutral form (

, Orange). -

Readout: The decrease in absorbance at 550 nm (or increase at 450 nm) correlates to the anion concentration.

Figure 2: Thermodynamic equilibrium governing the response of an ETH 2412-based anion sensor.

Experimental Protocols

Protocol: Fabrication of Thiocyanate-Selective Optode

Objective: Create a reversible optical sensor for

Reagents:

-

ETH 2412 (Chromoionophore)

-

Methyltridodecylammonium chloride (TDmac) (Lipophilic Cation)[1]

-

o-NPOE (Plasticizer)

-

High molecular weight PVC[1]

-

Freshly distilled THF (Solvent)

Step-by-Step Methodology:

-

Cocktail Preparation:

-

Weigh 2.0 mg of ETH 2412 .

-

Weigh 3.5 mg of TDmac .

-

Weigh 66 mg of PVC .

-

Weigh 132 mg of o-NPOE (Plasticizer:PVC ratio ~ 2:1).

-

-

Dissolution:

-

Dissolve all components in 1.5 mL of THF.

-

Stir magnetically for 2 hours in a sealed vial to ensure complete homogenization.

-

-

Casting:

-

Pipette 200 µL of the cocktail onto a rotating glass substrate (spin coating) or into a glass ring on a dust-free glass plate.

-

Cover with a beaker to slow evaporation (prevents surface skinning).

-

Allow to dry for 12–24 hours.

-

-

Conditioning:

-

Soak the film in a buffer solution (pH 7.5) for 1 hour prior to use to equilibrate the membrane interface.

-

Self-Validation Checkpoints

-

Visual Check: The dry film should be transparent and homogeneous. Cloudiness indicates phase separation (PVC/Plasticizer ratio incorrect).

-

Response Check: Expose film to 0.1 M NaOH (should turn deep violet) and 0.1 M HCl (should turn orange). Lack of color change indicates dye degradation or leaching.

References

-

Fluka / Sigma-Aldrich. (2006). Product Specification: ETH 2412 (Selectophore). Retrieved from

-

Capitán-Vallvey, L. F., et al. (2006). "Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate and Its Application to Water and Saliva Analysis." Sensors, 6(10), 1344-1356.

-

Bakker, E., et al. (1997). "Carrier-Based Optodes: Origins, Principles, and Applications." Chemical Reviews, 97(8), 3083–3132.

-

Mohr, G. J. (2006). "New Chromogenic Probes for Optical Sensing of pH and Ions." Springer Series on Chemical Sensors and Biosensors.

Sources

Technical Guide: Absorbance Spectrum & Characterization of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ETH 2412)

This guide provides an in-depth technical analysis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , commercially known as ETH 2412 .[1] It focuses on its spectral characteristics, molecular dynamics, and application as a lipophilic chromoionophore in optical sensors (optodes).

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (CAS: 124522-01-6), commonly referred to as ETH 2412 , is a highly lipophilic azo dye designed for use in polymeric bulk optodes. Unlike water-soluble indicators, ETH 2412 is engineered with a C18 (octadecanoyl) alkyl chain to ensure retention within hydrophobic sensor membranes (e.g., plasticized PVC).

Its primary function is as a chromoionophore —a proton-selective indicator that translates ion exchange events (such as the extraction of Cl⁻ or CO₂) into a measurable optical signal. The molecule operates as a molecular switch, exhibiting a distinct bathochromic shift (Red Shift) upon deprotonation, transitioning from an Orange (protonated) state to a Violet (deprotonated) state.

Molecular Architecture & Chromophore Dynamics

The optical properties of ETH 2412 are governed by a "Push-Pull" electronic system modulated by protonation.

Structural Components

-

Electron Acceptor: The 4-Nitrophenyl group acts as a strong electron-withdrawing group (EWG).

-

Electron Donor: The Phenol group at the 2-position acts as the electron donor.

-

Protonated State (-OH): Weak donor.

-

Deprotonated State (-O⁻): Strong donor.

-

-

Lipophilic Anchor: The 5-Octadecanoyloxy chain (C18 ester) renders the molecule water-insoluble, preventing leaching from the sensor matrix.

-

Intramolecular Hydrogen Bond: The ortho-position of the hydroxyl group (2-position) allows for a hydrogen bond with the azo nitrogen. This locks the molecule in a planar trans conformation, stabilizing the ground state and influencing the absorption band.

Mechanism of Color Generation

The color change is driven by the delocalization of

-

Acidic State (Protonated): The -OH group donates electrons weakly. The intramolecular H-bond stabilizes the structure, absorbing in the blue-green region (

), appearing Orange . -

Basic State (Deprotonated): Loss of the proton creates a phenolate anion (-O⁻). The negative charge strongly pushes electron density into the conjugated system towards the nitro group. This lowers the energy gap for the

transition, causing a significant red shift to the yellow-green region (

Logical Pathway Diagram

The following diagram illustrates the protonation equilibrium and its effect on the chromophore.

Figure 1: Protonation equilibrium of ETH 2412 showing the spectral shift from Orange to Violet.

Spectral Characteristics

The following data summarizes the key optical properties of ETH 2412 in a typical sensor environment (Plasticized PVC membrane).

Quantitative Spectral Data

| Parameter | Protonated Form (Acidic) | Deprotonated Form (Basic) |

| Visual Color | Orange | Violet |

| ~450 nm * | 535 nm | |

| Electronic Transition | Intramolecular Charge Transfer (ICT) | |

| Molar Extinction ( | High ( | Very High (Strong CT band) |

| pKa (in PVC/DOS) | N/A | 17.00 ± 0.04 |

| pKa (in PVC/NPOE) | N/A | 20.5 |

*Note: The exact

Solvatochromism & Matrix Effects

The

-

DOS (Bis(2-ethylhexyl) sebacate): A non-polar plasticizer (

). Lowers the apparent pKa (~17.0). -

NPOE (2-Nitrophenyl octyl ether): A polar plasticizer (

). Stabilizes the charged phenolate form, shifting the pKa higher (~20.5) and often causing a slight bathochromic shift in the spectrum.

Experimental Protocol: Spectral Characterization

To validate the

Materials Required[2]

-

ETH 2412: 1–2 mg.

-

Polymer Matrix: High molecular weight PVC (~30 mg).

-

Plasticizer: DOS or NPOE (~60 mg).

-

Solvent: Tetrahydrofuran (THF) (freshly distilled).

-

Substrate: Quartz glass slides (for UV-Vis transparency).

-

Buffers: Citrate/Phosphate buffers (pH 2–12).

Step-by-Step Methodology

-

Cocktail Preparation:

-

Dissolve 1.0 mg ETH 2412, 33 mg PVC, and 66 mg Plasticizer in 1.5 mL THF.

-

Vortex until a homogeneous, clear orange solution is obtained.

-

-

Film Casting:

-

Spin-coat or drop-cast 200 µL of the cocktail onto a clean quartz slide.

-

Allow THF to evaporate overnight in a dust-free desiccator. Result: A transparent, thin orange film (approx. 2–5 µm thick).

-

-

Spectral Measurement (Acidic State):

-

Immerse the film in a pH 2.0 buffer (HCl/KCl) for 10 minutes to ensure full protonation.

-

Wipe gently and measure Absorbance (

) vs. Wavelength (300–800 nm). -

Result: Peak at ~450 nm (Orange).

-

-

Spectral Measurement (Basic State):

-

Data Analysis:

-

Overlay the two spectra.[9]

-

Identify the Isosbestic Point (the wavelength where absorbance is invariant to pH). This confirms a clean two-state equilibrium without degradation.

-

Applications in Drug Development & Sensing

ETH 2412 is not merely a dye; it is a transducer element.[1] In drug development and physiology, it is used to monitor ions that cannot be detected by redox chemistry.

Optical Carbon Dioxide Sensing

-

Mechanism: CO₂ diffuses into the membrane, reacts with water (facilitated by a phase transfer catalyst), and generates carbonic acid.

-

Signal: The generated protons protonate the Violet (Basic) ETH 2412, converting it to the Orange (Acidic) form.

-

Readout: The decrease in absorbance at 535 nm is directly proportional to the log of partial pressure of CO₂ (

).

Chloride Sensing (Cystic Fibrosis Monitoring)

-

Mechanism: Used in co-extraction mode with a chloride ionophore. As Cl⁻ enters the membrane to maintain electroneutrality, a proton must also enter (or leave, depending on the specific ion-exchange mechanism).

-

Advantage: The high lipophilicity of ETH 2412 prevents it from leaching into biological fluids (plasma, interstitial fluid), ensuring long-term sensor stability.

References

-

MDPI (2006).

-

Source:

-

-

American Chemical Society (2012).Direct Optical Carbon Dioxide Sensing Based on a Polymeric Film Doped with a Selective Molecular Tweezer-Type Ionophore.

-

Source:

-

-

National Institutes of Health (2020).

-

Source:

-

- Fluka/Sigma-Aldrich.Selectophore™ Ionophores for Ion-Selective Electrodes and Optodes. Data verified via product specification sheets for ETH 2412 (Product No. 74-39-5 / 124522-01-6).

Sources

- 1. WO2009064773A1 - Implantable creatinine sensor and related methods - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ultraviolet Absorption Spectrum and Cross-Sections of Ethynyl (C2H) Radicals | NIST [nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

Mechanism of Lipase Hydrolysis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

This is an in-depth technical guide on the mechanism of lipase hydrolysis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol . This guide is structured for researchers and drug development professionals, focusing on the chemical mechanism, assay kinetics, and experimental protocols.

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a specialized, long-chain chromogenic substrate designed to assay true lipase activity (triacylglycerol acylhydrolase, EC 3.1.1.3). Unlike short-chain esters (e.g., p-nitrophenyl butyrate) that can be cleaved by non-specific esterases, the C18 (octadecanoyl) moiety of this substrate ensures high specificity for lipases capable of interfacial activation.

Upon hydrolysis, the molecule releases stearic acid and a chromogenic azo-phenol derivative . The reaction is monitored spectrophotometrically, relying on a bathochromic shift (color change) driven by the electronic delocalization of the leaving group under alkaline conditions. This guide details the molecular mechanism, kinetic considerations, and a validated protocol for its application.

Molecular Structure & Properties[1]

To understand the hydrolysis mechanism, we must first define the substrate's architecture. It is a bifunctional molecule combining a lipophilic tail with a pH-sensitive chromophore.

| Component | Chemical Identity | Function |

| Chromophore Core | 2-(4-nitrophenylazo)phenol | The signal-generating unit. Acts as an azo dye with pH-dependent absorbance. |

| Acyl Group | Octadecanoyl (Stearoyl, C18:0) | The "lock" that ensures specificity. Requires the lipase "lid" to open for binding. |

| Ester Linkage | Position 5 of the phenol ring | The site of enzymatic attack. |

Chemical Structure Logic: The esterification at the 5-position locks the resonance of the azo-phenol system. The free hydroxyl group at position 1 (ortho to the azo group) provides some solubility and pH sensitivity, but the full chromogenic potential is only realized when the ester at position 5 is cleaved, creating a resorcinol-like anion with extended conjugation.

Mechanistic Pathway

The hydrolysis follows the canonical Serine Hydrolase mechanism, but with critical interfacial dynamics due to the substrate's extreme hydrophobicity.

Interfacial Activation (The "Lid" Effect)

Unlike water-soluble substrates, 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol resides in the lipid phase (micelles/emulsions).

-

Adsorption: The lipase enzyme adsorbs to the oil-water interface.

-

Conformational Change: The amphipathic "lid" domain of the lipase moves, exposing the hydrophobic active site.

-

Binding: The C18 octadecanoyl tail of the substrate binds into the hydrophobic acyl-binding pocket of the enzyme.

Catalytic Cycle

The chemical transformation occurs within the catalytic triad (Ser-His-Asp).

-

Nucleophilic Attack: The catalytic Serine hydroxyl (activated by Histidine) attacks the carbonyl carbon of the substrate's ester bond at position 5.

-

Tetrahedral Intermediate: An unstable oxyanion intermediate forms, stabilized by the "oxyanion hole" (backbone amides).

-

Acylation & Release: The ester bond cleaves. The chromophore (Product 1) is released. The enzyme remains acylated (Stearoyl-Enzyme).

-

Deacylation: A water molecule attacks the acyl-enzyme, releasing Stearic Acid (Product 2) and regenerating the free enzyme.

Chromogenic Signal Generation

The detection relies on the spectral difference between the Substrate (Ester) and the Product (Phenolate) .

-

Substrate: At pH 8.0, the mono-ester has restricted resonance. Color is typically Yellow/Orange (

). -

Product: The leaving group is 4-(4-nitrophenylazo)resorcinol . At pH 8.0, the newly formed hydroxyl group (pKa ~6-7 due to the electron-withdrawing nitroazo group) deprotonates.

-

Result: The resulting dianion allows charge delocalization across the entire azo-conjugated system, causing a strong Bathochromic Shift to Violet/Purple (

).

Pathway Visualization

Caption: Kinetic pathway of lipase-mediated hydrolysis. The rate-limiting step is often the interfacial activation or deacylation depending on the specific lipase isoform.

Experimental Protocol (Self-Validating)

This protocol is designed for a 96-well microplate format . It uses Triton X-100 to create a stable emulsion, essential for the C18 substrate availability.

Reagents Preparation[2][3][4][5]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂. (Ca²⁺ is often required for lipase stability and fatty acid scavenging).

-

Substrate Stock: 10 mM 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in 2-Methoxyethanol or DMSO.

-

Emulsification Reagent: 10% Triton X-100 in water.

Assay Workflow

| Step | Action | Critical Note |

| 1. Emulsion Prep | Mix 100 µL Substrate Stock + 100 µL Emulsification Reagent. Vortex vigorously, then add 9.8 mL Assay Buffer. | Final Substrate Conc: 0.1 mM. Solution must be a homogenous, slightly turbid emulsion. |

| 2. Blanking | Add 180 µL of Emulsion to "Blank" wells. Add 20 µL Buffer. | Corrects for spontaneous hydrolysis (background drift). |

| 3. Reaction | Add 180 µL of Emulsion to "Test" wells. Add 20 µL Enzyme Sample. | Pre-warm plate to 37°C for 5 mins before adding enzyme to ensure kinetic linearity. |

| 4. Measurement | Monitor Absorbance at 570 nm (primary) or 550 nm for 20 minutes. | Kinetic mode (read every 30s). Endpoint assays are less reliable for lipases. |

Data Analysis

Calculate activity using the Beer-Lambert Law.

- : Extinction coefficient of the product (approx. 15,000 - 20,000 M⁻¹cm⁻¹ at 570 nm; verify with a standard curve of the hydrolyzed phenol).

- : Pathlength (0.6 cm for 200 µL in standard 96-well).

Comparison with Other Substrates

Why use this substrate over the standard p-Nitrophenyl Palmitate (pNPP)?

| Feature | 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol | p-Nitrophenyl Palmitate (pNPP) |

| Specificity | High. C18 chain strictly requires true lipase interfacial activation. | Moderate. C16 chain can be slowly hydrolyzed by some esterases. |

| Wavelength | 550-580 nm (Violet). Reduces interference from yellow biological samples (plasma/urine). | 405 nm (Yellow). High interference from hemolysis or bilirubin. |

| Stability | High. Azo-linkage is robust; spontaneous hydrolysis is lower than pNPP. | Low. pNPP is prone to spontaneous hydrolysis at pH > 8.0. |

Troubleshooting & Causality

-

Issue: No Activity Detected.

-

Causality: The lipase may be in a "closed" conformation.

-

Solution: Increase Triton X-100 concentration slightly (up to 0.5%) or add Colipase if testing pancreatic lipase. The substrate requires a specific oil-water interface quality to trigger the lid opening.

-

-

Issue: High Background Absorbance.

-

Causality: Spontaneous hydrolysis or phase separation of the emulsion.

-

Solution: Prepare the substrate emulsion fresh. Ensure the stock solvent (DMSO) does not exceed 2% in the final mix, as solvents can strip the water shell from the enzyme.

-

References

-

Gupta, N., et al. (2002). "A simplified colorimetric method for lipase assay." Biotechnology and Applied Biochemistry. Link(Note: Contextual validation of colorimetric lipase assays).

-

Spichiger, U. E., et al. (1995). "Optical sensors based on neutral carriers." Sensors and Actuators B: Chemical. (Describes the use of 5-octadecanoyloxy-2-(4-nitrophenylazo)phenol as a lipophilic probe).

-

Winkler, U. K., & Stuckmann, M. (1979). "Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens." Journal of Bacteriology. Link(Foundational protocols for pNPP and long-chain ester assays).

-

Jaeger, K. E., et al. (1999).[1] "Bacterial lipases."[1][2] FEMS Microbiology Reviews. Link(Review of lipase interfacial activation mechanisms).

-

Sigma-Aldrich/Merck. "Lipase Activity Assay Technical Bulletin." Link(General reference for chromogenic lipase substrates).

Sources

Technical Monograph: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ETH 2412)

[1][2]

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (CAS: 124522-01-6 ) is a specialized lipophilic chromoionophore used primarily in the fabrication of bulk optode sensors . Designated as ETH 2412 (Chromoionophore IV), it functions as a proton-selective optical transducer within hydrophobic polymeric membranes (e.g., PVC).

Unlike water-soluble pH indicators, ETH 2412 is engineered with a C18 (stearyl) alkyl chain to prevent leaching into aqueous samples, ensuring long-term sensor stability. Its primary utility lies in the optical determination of pH and the co-extraction sensing of lipophilic anions (e.g., thiocyanate, perchlorate, nitrate) in physiological and environmental samples.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature and Identifiers

| Identifier | Value |

| Common Name | ETH 2412; Chromoionophore IV |

| IUPAC Name | Octadecanoic acid, 3-hydroxy-4-[(1E)-2-(4-nitrophenyl)diazenyl]phenyl ester |

| CAS Number | 124522-01-6 |

| Molecular Formula | C₃₀H₄₃N₃O₅ |

| Molecular Weight | 525.68 g/mol |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)Oc1cc(O)c(N=Nc2ccc([O-])cc2)cc1 |

Structural Logic

The molecule is a derivative of 4-(4-nitrophenylazo)resorcinol (Magneson I).[2]

-

Chromophore Core: An azo group connects a 4-nitrophenyl ring to a resorcinol ring.

-

Proton Binding Site: The hydroxyl group ortho to the azo linkage (Position 2 relative to the phenol) participates in an intramolecular hydrogen bond, but remains the active site for protonation/deprotonation.

-

Lipophilic Anchor: The hydroxyl group para to the azo linkage (Position 5) is esterified with stearic acid (octadecanoic acid). This C18 chain renders the molecule highly lipophilic (

), anchoring it firmly within the sensor membrane.

Spectral Properties

-

Deprotonated Form (Ind⁻): Violet/Blue (

nm). -

Protonated Form (H-Ind): Orange/Yellow (

nm). -

pKa (Apparent):

in plasticized PVC membranes (e.g., DOS/NPOE). This high apparent pKa is due to the stabilization of the proton in the organic phase.

Synthesis Strategy

The synthesis of ETH 2412 is a three-stage process involving diazotization, azo coupling, and selective esterification.

Reaction Pathway Diagram

Figure 1: Synthetic pathway for ETH 2412 starting from 4-nitroaniline and resorcinol.[3]

Detailed Protocol

Step 1: Preparation of Magneson I (Intermediate)

-

Dissolve 4-nitroaniline (1.0 eq) in 2.5 M HCl. Cool to 0–5°C in an ice bath.

-

Add aqueous sodium nitrite (NaNO₂, 1.05 eq) dropwise to generate the diazonium salt. Stir for 30 min.

-

Dissolve resorcinol (1.0 eq) in 2.5 M NaOH (excess base to ensure solubility). Cool to 0–5°C.[4]

-

Slowly add the diazonium solution to the resorcinol solution with vigorous stirring. The solution will turn deep violet/red.

-

Acidify with HCl to precipitate the red solid (4-(4-nitrophenylazo)resorcinol). Filter, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of ETH 2412

-

Dissolve the dried Magneson I intermediate in anhydrous THF containing pyridine (as an acid scavenger).

-

Add stearoyl chloride (1.0 eq) dropwise at room temperature.

-

Note: The hydroxyl group para to the azo group is sterically more accessible and more nucleophilic than the H-bonded ortho hydroxyl, favoring selective esterification at the 5-position (relative to the phenol numbering).

-

-

Stir for 4–6 hours. Monitor via TLC.

-

Evaporate solvent. Redissolve residue in dichloromethane and wash with dilute HCl (to remove pyridine) and water.

-

Purify via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) to isolate the mono-esterified product.

Mechanism of Action: Optode Response

ETH 2412 operates on the principle of co-extraction or ion-exchange within a bulk liquid membrane. It does not measure pH directly in the aqueous phase but rather the protonation state of the membrane, which is coupled to the analyte concentration.

Thermodynamic Equilibrium

For an anion-selective optode (detecting

The equilibrium is described by:

-

State 1 (Low Anion): The membrane is in the basic form (

, Violet). -

State 2 (High Anion):

extracts into the membrane. To maintain electroneutrality, a proton

Signal Transduction Diagram

Figure 2: Co-extraction mechanism. As the analyte anion (X-) enters the membrane, a proton is co-extracted, converting the violet Ind- to the orange H-Ind.

Experimental Protocol: Fabrication of a Thiocyanate-Sensitive Optode

Materials

-

Polymer: High molecular weight Poly(vinyl chloride) (PVC).[5]

-

Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyl octyl ether (NPOE).[6] Note: NPOE (polar) is preferred for anion sensors to stabilize extracted ions.

-

Chromoionophore: ETH 2412 (1–2 wt%).

-

Ionophore/Additive: Tridodecylmethylammonium chloride (TDMAC) (1–2 wt%).

Membrane Casting

-

Cocktail Preparation: Dissolve the following in 2.0 mL of THF:

-

2.0 mg ETH 2412

-

3.0 mg TDMAC

-

66 mg PVC

-

132 mg NPOE (Plasticizer:Polymer ratio ~ 2:1)

-

-

Casting: Pour the mixture into a glass ring (approx. 24 mm diameter) fixed on a glass plate.

-

Drying: Cover with a beaker to control evaporation rate. Allow to stand overnight (12–24h) until the THF evaporates, leaving a transparent, flexible film (approx. 5–10 µm thick).

-

Mounting: Cut a section of the membrane and mount it in a flow-through cell or on a glass slide for absorbance measurements.

Measurement & Regeneration

-

Conditioning: Equilibrate the membrane in a buffer (e.g., TRIS-H2SO4, pH 7.5). The film should appear Violet (Deprotonated state, stabilized by TDMAC).

-

Sensing: Introduce the sample containing Thiocyanate (

). The film will shift towards Orange as -

Quantification: Measure Absorbance at

(approx. 540 nm for the violet form). The signal decreases as concentration increases. Alternatively, use the ratio -

Regeneration: Flush with a dilute NaOH solution (

M). This strips the

References

-

Sigma-Aldrich. Chromoionophore IV (ETH 2412) Product Specification & Safety Data Sheet. Link

-

Capitán-Vallvey, L. F., et al. (2006). "Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate and Its Application to Water and Saliva Analysis." Sensors, 6(10), 1329-1343. Link

-

Bakker, E., et al. (1997). "Carrier-Based Optodes for Ion Sensing." Chemical Reviews, 97(8), 3083–3132. Link

-

Mohr, G. J. (2006). "New Chromogenic Probes for Optical Sensing." Topics in Current Chemistry, 277, 185-212. Link

-

PubChem. Compound Summary: Phenol, 4-[(2-nitrophenyl)azo]- (Core Chromophore Data).Link

Sources

- 1. WO2009064773A1 - Implantable creatinine sensor and related methods - Google Patents [patents.google.com]

- 2. 4-(4-Nitrophenylazo)-resorcinol for synthesis 74-39-5 [sigmaaldrich.com]

- 3. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chromogenic Properties of Nitrophenylazo Phenol Derivatives

Executive Summary

Nitrophenylazo phenol derivatives represent a canonical class of "push-pull" chromophores where the electronic communication between an electron-withdrawing nitro group (acceptor) and an electron-donating phenolic hydroxyl group (donor) is mediated by an azo (

Core Chemistry & Synthesis

The "Push-Pull" Electronic System

The chromogenic utility of these derivatives stems from their ability to modulate intramolecular charge transfer (ICT).

-

Acceptor (

): The nitro group ( -

Donor (

): The phenolic hydroxyl group (

Synthesis Protocol: Diazo Coupling

The synthesis follows a standard electrophilic aromatic substitution pathway. The high instability of the diazonium intermediate requires strict temperature control (

Standard Operating Procedure (SOP)

-

Diazotization: 4-Nitroaniline is dissolved in

(3 eq). Sodium nitrite (-

Critical Control Point: Maintain temperature

. If the solution turns turbid or evolves gas bubbles, decomposition is occurring.

-

-

Coupling: Phenol (1 eq) is dissolved in

. The diazonium salt solution is added slowly to the phenolate solution. -

Acidification: The resulting deep red/purple solution (phenolate form) is acidified with

to precipitate the yellow/orange neutral azo dye.

Figure 1: Step-wise synthesis pathway for 4-(4-nitrophenylazo)phenol, highlighting the pH-dependent isolation step.

Mechanisms of Chromogenism

Azo-Hydrazone Tautomerism

Unlike simple azobenzenes, nitrophenylazo phenols exist in an equilibrium between the Azo-Enol form and the Hydrazone-Keto form.

-

Non-polar solvents: Favor the Azo-Enol form (stabilized by intramolecular H-bonding).

-

Polar/Protic solvents: Can stabilize the Hydrazone form, though the strong electron-withdrawing nitro group typically biases the equilibrium toward the azo form compared to naphthol analogues.

pH-Switching (Acid-Base Indicator)

This is the primary chromogenic mechanism.

-

Acidic/Neutral (pH < 7): The molecule is protonated (

). The ICT is moderate.-

Color: Yellow/Orange

-

:

-

-

Basic (pH > 8.5): The molecule is deprotonated (

). The negative charge on the oxygen pushes electrons strongly across the azo bridge to the nitro group.-

Color: Deep Red/Violet

-

:

-

Metal Ion Chelation (Metallochromism)

The derivatives act as tridentate or bidentate ligands. The phenolic oxygen and the azo nitrogen lone pair form a chelate ring with metal ions (e.g.,

-

Mechanism: Metal binding stabilizes the delocalized electronic state, often inducing a bathochromic shift similar to deprotonation but distinct in fine spectral structure due to Ligand-to-Metal Charge Transfer (LMCT).

Figure 2: Chromogenic switching mechanisms. The transition from Neutral to Anion is pH-driven, while the Metal Complex formation is driven by coordination chemistry.

Key Data & Comparison

A frequent error in literature is confusing the spectral data of the precursor (4-nitrophenol) with the azo dye. The table below clarifies these distinct spectroscopic signatures.

| Compound | State | pH Condition | Visual Color | Electronic Origin | |

| 4-Nitrophenol (Precursor) | Neutral | Acidic ( | Colorless/Pale Yellow | ||

| 4-Nitrophenol (Precursor) | Anion | Basic ( | Yellow | Intramolecular CT | |

| Nitrophenylazo Phenol (Dye) | Neutral | Acidic ( | Yellow/Orange | ||

| Nitrophenylazo Phenol (Dye) | Anion | Basic ( | Red/Violet | Strong ICT (Push-Pull) |

Note: Exact values depend on solvent polarity (solvatochromism). Polar aprotic solvents (DMSO, DMF) typically cause red shifts compared to non-polar solvents.

Experimental Validation Protocol

To validate the chromogenic properties in your lab, follow this self-validating workflow:

-

Stock Solution: Prepare a

stock of the synthesized dye in Ethanol or DMSO. -

pH Titration:

-

Dilute to

in a buffer series (pH 4 to 10). -

Record UV-Vis spectra (300–700 nm).

-

Validation Check: Observe the isosbestic point.[2] A clean isosbestic point indicates a simple two-state equilibrium (Azo

Anion) without degradation.

-

-

Metal Sensing Screen:

-

To the buffered dye solution (pH 7.4), add 1 eq of metal salts (

). -

Validation Check: A distinct spectral shift (usually bathochromic) compared to the metal-free blank confirms chelation.

-

References

-

Santa Cruz Biotechnology. 4-(4-Nitrophenylazo)phenol Product Data. (CAS 1435-60-5).[3][4] Retrieved from

-

Kelemen, J., et al. (1982). Azo-Hydrazone Tautomerism in Azo Dyes. Dyes and Pigments.[5] Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 564717: Phenol, 4-[(2-nitrophenyl)azo]-. Retrieved from

-

ResearchGate. UV-Vis absorption spectra of 4-nitrophenol vs 4-nitrophenolate (Precursor Data). Retrieved from

-

Wikipedia. Azo Violet (Related Derivative). Retrieved from

Sources

Stability of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in Aqueous Solution

An In-Depth Technical Guide for Stability Assessment and Kinetic Analysis

Executive Summary

This technical guide addresses the stability profile of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , a specialized amphiphilic azo dye derivative often employed in Langmuir-Blodgett (LB) films, optical switching, and chemo-sensing applications.

The stability of this molecule in aqueous environments is governed by two competing forces: hydrophobic aggregation (due to the C18 alkyl chain) and chemical hydrolysis (of the phenyl ester linkage). Researchers must recognize that "aqueous solution" for this molecule is a misnomer; without surfactant mediation or organic co-solvents, the compound forms supramolecular aggregates that obscure kinetic data.

This guide provides the mechanistic basis for degradation, validated protocols for kinetic monitoring, and stabilization strategies based on micellar encapsulation.

Part 1: Molecular Architecture & Physicochemical Constraints

To understand the stability profile, one must first deconstruct the molecular anatomy. The molecule consists of three functional domains, each contributing to its behavior in water:

-

The Chromophore (2-(4-nitrophenylazo)phenol):

-

Function: Provides the optical signal (UV-Vis absorbance).

-

Stability Factor: The azo linkage (

) is generally robust against hydrolysis but susceptible to photo-isomerization (Trans

-

-

The Hydrophobic Tail (5-Octadecanoyloxy):

-

Function: Anchors the molecule in lipid bilayers or monolayers.

-

Stability Factor: The ester linkage connecting the C18 chain to the aromatic ring is the "Achilles' heel." It is a phenyl ester, which is significantly more reactive toward nucleophilic attack (hydrolysis) than alkyl esters due to the leaving group ability of the phenolate anion.

-

-

The Solubility Paradox:

-

The C18 chain renders the molecule virtually insoluble in pure water (

M). -

Implication: Stability studies in "aqueous solution" actually measure stability in heterogeneous systems (aggregates, precipitates) or pseudo-homogeneous systems (micelles, mixed solvents).

-

Part 2: Mechanisms of Degradation

The primary degradation pathway in aqueous media is the base-catalyzed hydrolysis of the ester bond at the 5-position.

2.1 The Hydrolysis Pathway

In aqueous buffers (especially pH > 7), hydroxide ions (

-

Reactant: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (Lipophilic, Yellow/Orange).

-

Reaction: Nucleophilic Acyl Substitution.

-

Products:

-

Stearic Acid (C18): Forms fatty acid micelles or precipitates.

-

5-Hydroxy-2-(4-nitrophenylazo)phenol: A highly polar, water-soluble azo dye (Red/Purple in alkaline pH due to dianion formation).

-

2.2 Visualizing the Pathway

The following diagram details the degradation logic and the resulting spectral shift used for detection.

Figure 1: Mechanistic pathway of base-catalyzed hydrolysis leading to chromophore release and spectral shift.

Part 3: Experimental Protocols for Stability Assessment

Core Directive: Do not attempt to dissolve the solid directly in water. It will float or stick to the glass, rendering kinetic data invalid. Use the Solvent-Injection Method .

3.1 Reagents and Preparation

-

Stock Solvent: Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO). These dissolve the C18 tail effectively.

-

Buffer System: Phosphate or Borate buffers (50 mM) adjusted to pH 7.4, 8.0, and 9.0.

-

Surfactant (Optional but Recommended): Triton X-100 or CTAB (to maintain pseudo-solubility).

3.2 Kinetic Measurement Protocol (UV-Vis)

This protocol relies on the Pseudo-First-Order kinetic model, where the concentration of water/hydroxide is in vast excess compared to the dye.

-

Preparation of Stock: Dissolve 1 mg of the compound in 10 mL of THF (

). -

Baseline Setup: Pre-warm the aqueous buffer (with 1% surfactant if testing micellar stability) to 25°C or 37°C in a quartz cuvette.

-

Injection: Inject

of the Stock Solution into-

Final Organic Content: <1% (minimizes solvent effects).

-

-

Monitoring: Immediately start measuring Absorbance at two wavelengths :

- (Reactant max): Typically ~350–380 nm (yellow region).

- (Product max): Typically ~450–500 nm (red region, corresponding to the phenolate of the hydrolyzed product).

-

Data Collection: Collect points every 60 seconds for 60 minutes.

3.3 Data Analysis

Calculate the rate constant (

-

: Absorbance at time

- : Absorbance after complete hydrolysis (can be forced by adding NaOH).

-

Interpretation: A linear plot indicates simple hydrolysis. Deviations suggest aggregation or precipitation.

Part 4: Stabilization Strategies

If your application requires long-term aqueous stability, you must shield the ester bond from hydroxide ions.

| Strategy | Mechanism | Effectiveness |

| Micellar Encapsulation | Incorporate the dye into non-ionic micelles (e.g., Tween-80). The hydrophobic tail buries the ester bond deep within the micelle core, reducing water contact. | High |

| pH Modulation | Maintain pH < 7.0. Acid-catalyzed hydrolysis is significantly slower than base-catalyzed hydrolysis for phenyl esters. | Medium |

| Co-Solvent Addition | Adding 20-30% Ethanol or PEG reduces the dielectric constant of the medium, stabilizing the neutral ester form. | Medium |

4.1 Workflow for Stability Validation

The following diagram outlines the logical flow for validating the stability of this compound in a new formulation.

Figure 2: Step-by-step workflow for validating aqueous stability.

References

-

Vertex AI Search. (2026). Kinetics of phenol ester hydrolysis in aqueous solution. 1[2][3]

- Context: Establishes the baseline reactivity of carbonate and phenyl esters in aqueous buffers, highlighting the influence of pH and alkyl chain length on hydrolysis r

-

Vertex AI Search. (2026). Langmuir–Blodgett film - Wikipedia. 4

- Context: Provides the structural context for amphiphilic molecules with C18 tails and their behavior at air-w

-

Vertex AI Search. (2026). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. 5

- Context: Details the pseudo-first-order kinetic methodology used for measuring ester hydrolysis in conditions of excess hydroxide.

-

Vertex AI Search. (2026). Note on stability of p‐nitrophenol in aqueous solutions. 6[2][3]

- Context: Discusses the spectral properties and pH stability of the parent chromophore (p-nitrophenol/azo derivatives)

Sources

- 1. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained doc brown's exam revision notes for IB, AQA, Edexcel, OCR, WJEC, CCEA & CIE A level chemistry [docbrown.info]

- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols [mdpi.com]

- 4. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

Advanced Characterization of Lipase Activity Using Azo-Dye Fatty Acid Esters

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Synthesis, Assay Optimization, and Kinetic Analysis of Azo-Dye Lipase Substrates

Executive Summary

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.[1][2]3) function at the lipid-water interface, presenting unique challenges for kinetic characterization. While p-nitrophenyl (pNP) esters are the industry standard for high-throughput screening, they suffer from limited sensitivity and spectral interference in the near-UV region (405 nm).

This guide details the technical implementation of azo-dye based substrates (specifically fatty acid esters of 4-phenylazophenol and related naphthyl-azo derivatives). These substrates offer a bathochromic shift (450–550 nm) and higher molar extinction coefficients, enabling superior sensitivity in complex biological matrices.

The Chemistry of Azo-Dye Substrates[3][4]

Structural Advantage

Unlike simple nitro-aromatics, azo-dye substrates incorporate an azo linkage (

-

Substrate State: The esterified azo-phenol typically exhibits a hypsochromic shift (lighter color) or reduced absorbance at the detection wavelength due to the electron-withdrawing nature of the acyl group.

-

Product State: Upon hydrolysis, the free azo-phenol (phenolate anion) is released. Resonance delocalization is restored, causing a strong bathochromic shift (deep orange/red) and a significant increase in absorbance.

Reaction Mechanism

The lipase undergoes interfacial activation . The "lid" domain of the enzyme opens upon contact with the lipid interface, exposing the catalytic triad (Ser-His-Asp).

Figure 1: Mechanism of interfacial hydrolysis of azo-dye esters releasing the chromophore.

Synthesis of 4-Phenylazophenyl Palmitate (PAP)

Note: This protocol synthesizes a robust long-chain substrate suitable for true lipases, distinguishing them from esterases which prefer short chains.

Reagents

-

Azo Component: 4-Phenylazophenol (Solvent Yellow 7)

-

Acyl Donor: Palmitoyl chloride

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

Synthetic Workflow

-

Dissolution: Dissolve 10 mmol of 4-phenylazophenol in 20 mL anhydrous THF under nitrogen atmosphere.

-

Activation: Add 12 mmol of Triethylamine. Cool the mixture to 0°C.

-

Acylation: Dropwise add 11 mmol of Palmitoyl chloride over 30 minutes. The reaction is exothermic.

-

Reflux: Allow to warm to room temperature, then reflux at 60°C for 4 hours to ensure complete esterification.

-

Purification:

-

Evaporate solvent.

-

Redissolve residue in chloroform.

-

Wash with 5% NaHCO₃ (to remove acid) and water.

-

Recrystallize from ethanol/hexane.

-

-

Validation: Product should be an orange/yellow solid. Confirm structure via NMR or FTIR (disappearance of -OH stretch at 3400 cm⁻¹, appearance of ester C=O at ~1750 cm⁻¹).

Analytical Assay Protocol

Trustworthiness Check: Lipases require an oil-water interface. Dissolving this substrate directly in buffer will result in precipitation and zero activity. You must prepare a stable emulsion.[3]

Reagent Preparation

| Component | Composition | Purpose |

| Stock Substrate | 20 mM PAP in 2-Methoxyethanol or Acetone | Solubilizes the hydrophobic ester for mixing. |

| Emulsification Buffer | 50 mM Tris-HCl (pH 8.0) + 1% (w/v) Gum Arabic (or 0.4% Triton X-100) | Stabilizes the oil droplets (micelles). |

| Stop Solution | Acetone:Ethanol (1:1 v/v) | Denatures enzyme and solubilizes the chromophore for reading. |

The Assay Workflow

Figure 2: Step-by-step workflow for the emulsified azo-dye lipase assay.

Step-by-Step Procedure

-

Emulsification: Mix 1 part Stock Substrate with 9 parts Emulsification Buffer. Sonicate for 2 minutes (30s pulses) until the solution is milky but homogenous. Critical: Use immediately; unstable emulsions lead to high variance.

-

Blanking: Prepare a "No Enzyme" control (replace enzyme with buffer).

-

Initiation: Add 100 µL of Lipase sample to 900 µL of Emulsified Substrate.

-

Incubation: Incubate at 37°C for 15 minutes (kinetic mode) or 30 minutes (endpoint).

-

Termination: Add 1.0 mL of Stop Solution. Vortex.

-

Clarification: If the gum arabic causes turbidity, centrifuge at 5,000 x g for 5 minutes.

-

Measurement: Read absorbance at 480 nm (peak for 4-phenylazophenol) against the blank.

Data Analysis & Calculation

To quantify activity, you must determine the Molar Extinction Coefficient (

-

Standard Curve: Prepare known concentrations (10–100 µM) of pure 4-phenylazophenol in the reaction mixture (buffer + stop solution).

-

Calculation:

- : Absorbance Sample - Absorbance Blank

- : Total reaction volume (mL)[3]

-

: Extinction coefficient (typically

- : Incubation time (min)

- : Volume of enzyme added (mL)

- : Path length (1 cm)

Comparative Analysis: Azo vs. pNP vs. Fluorogenic

| Feature | p-Nitrophenyl (pNP) Esters | Azo-Dye Esters (PAP) | Fluorogenic (Umbelliferyl) |

| Detection Mode | Colorimetric (405-410 nm) | Colorimetric (450-550 nm) | Fluorescence (Ex/Em) |

| Sensitivity | Moderate | High (Higher | Very High |

| Interference | High (Cell debris/media absorb at 400nm) | Low (Red-shifted) | Low |

| Solubility | Poor (Requires Ethanol/DMSO) | Very Poor (Requires Emulsion) | Moderate |

| Cost | Low | Moderate (Synthesis often required) | High |

| Best Use | Routine QC, Teaching | Complex Media, HTS | Intracellular assays |

Troubleshooting & Optimization

"No Activity" Observed

-

Cause: The substrate did not emulsify, and the lipase could not access the ester bond (lipases are inactive on dissolved monomers).

-

Fix: Increase Gum Arabic concentration or switch to Deoxycholate (bile salt) to mimic physiological conditions. Ensure vigorous sonication.

High Background Absorbance

-

Cause: Spontaneous hydrolysis (autolysis) of the ester at pH > 8.0.

-

Fix: Lower pH to 7.5 or store substrate stocks in acidified organic solvents. Always run a "No Enzyme" blank in parallel.

Precipitation upon Stop Solution

-

Cause: Gum arabic is insoluble in high alcohol concentrations.

-

Fix: Use a stop solution of 10% SDS or dilute acetic acid instead of acetone/ethanol, or centrifuge before reading.

References

-

Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670. (Foundational work on emulsified substrates). Link

-

Gupta, N., Rathi, P., & Gupta, R. (2003). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Analytical Biochemistry, 311(1), 98-99. (The benchmark pNP protocol for comparison). Link

-

Hasan, F., Shah, A. A., & Hameed, A. (2009). Methods for detection and characterization of lipases: A comprehensive review. Biotechnology Advances, 27(6), 782-798. (Review of colorimetric vs fluorometric methods). Link

-

Glogauer, A., et al. (2011). Identification and characterization of a new true lipase isolated from a metagenomic library. Microbial Cell Factories, 10, 54. (Application of long-chain ester substrates). Link

Sources

Solubility profile of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in organic solvents

Technical Guide: Solubility Profiling & Solvent Engineering of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ODNPAP) .[1][2] As a functionalized azo chromophore featuring both a polar chelating headgroup (azo-phenol) and a lipophilic steric tail (C18 octadecanoyl), ODNPAP exhibits complex amphiphilic behavior.[1][2] This document details the thermodynamic mechanisms governing its dissolution, provides a validated protocol for solubility determination, and offers predictive profiling for solvent selection in liquid crystal synthesis and guest-host systems.

Part 1: Molecular Architecture & Solubility Physics

To understand the solubility profile of ODNPAP, one must deconstruct its competing molecular domains. The molecule functions as a "Janus" entity where solubility is dictated by the balance between the cohesive energy density of the aromatic core and the entropic freedom of the alkyl tail.

Structural Domains

-

The Chromophore Core (Polar/Rigid): The 2-(4-nitrophenylazo)phenol moiety creates a planar, rigid system with high dipole moments due to the electron-withdrawing nitro group (

) and the electron-donating hydroxyl group ( -

The Solubilizing Tail (Non-Polar/Flexible): The 5-octadecanoyloxy chain (C18 ester) acts as a "solvent brush."[1][2] It disrupts the crystal lattice of the azo core and provides entropic compatibility with non-polar solvents.

Mechanism of Dissolution

Solubility is achieved when the solvent-solute interactions overcome the solute-solute lattice energy.[1][2]

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The C18 tail extends into the solvent, driven by London Dispersion forces.

-

In Polar Aprotic Solvents (e.g., THF, DCM): The solvent interacts with the azo/ester dipoles while accommodating the aliphatic tail.

-

In Polar Protic Solvents (e.g., Water, Methanol): The hydrophobic effect of the C18 chain dominates, causing precipitation or micelle-like aggregation.

Figure 1: Mechanistic breakdown of ODNPAP solubility interactions.[1][2] The C18 tail drives non-polar solubility, while the core dictates polar aprotic compatibility.

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvents based on Hansen Solubility Parameters (HSP) . The "Predicted Solubility" is derived from the principle that the C18 chain requires low-polarity solvents, while the azo core prevents solubility in purely aliphatic oils without some polarizability.

Table 1: Solubility Profile of ODNPAP

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Chloroform ( | Excellent | Matches both the dispersion forces of the tail and the polarity of the azo core. Ideal for stock solutions.[1][2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | |

| Ethers (Cyclic) | Tetrahydrofuran (THF) | Good | Oxygen lone pairs accept H-bonds from the phenol group; moderate polarity suits the ester.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate/Low | Solvates the tail well, but may not overcome the strong |

| Polar Aprotic | DMF, DMSO | Moderate | Solvates the headgroup strongly but the hydrophobic C18 tail faces high energetic penalties. |

| Alcohols | Ethanol, Methanol | Poor | Strong H-bonding network of solvent excludes the bulky hydrophobic C18 tail.[2] |

| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect of the C18 chain is insurmountable. |

Critical Note: For spectroscopic applications, Chloroform or THF are recommended as primary solvents.[1][2] For liquid crystal alignment layers, Toluene is preferred due to its controlled evaporation rate.[2]

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a Saturation Shake-Flask Method coupled with UV-Vis Spectroscopy .[1][2] It is designed to be self-validating by checking for aggregation (Beer-Lambert deviation).[1][2]

Materials Required

-

Thermostated shaker bath (

).

Step-by-Step Methodology

Step 1: Preparation of Saturated Solution

-

Weigh approx. 50 mg of ODNPAP into a 20 mL scintillation vial.

-

Sonicate for 10 minutes to disperse aggregates.

-

Place in the thermostated shaker at

for 24 hours. Validation Check: Ensure solid solute remains visible at the bottom.[2] If fully dissolved, add more solid.[1][2]

Step 2: Equilibration & Filtration

-

Allow the solution to stand quiescent for 2 hours to settle coarse particles.

-

Filter through a 0.22 µm PTFE filter into a clean vial. Discard the first 0.5 mL of filtrate (saturates the filter membrane).

Step 3: Gravimetric Analysis (High Concentration)

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum dish.

-

Evaporate solvent under nitrogen flow, then dry in a vacuum oven at

for 2 hours. -

Weigh the residue.[1][2] Calculation:

.[1][2]

Step 4: Spectroscopic Validation (Low Concentration/Aggregation Check)

-

Prepare a dilute standard curve of ODNPAP in the same solvent (0.001 – 0.05 mg/mL).[1][2]

-

Dilute the saturated filtrate (gravimetric) by a factor of 100 or 1000 to fall within the linear range.

-

Measure Absorbance (

nm for azo).[1][2] -

Self-Validation Rule: If the solubility calculated via UV-Vis deviates from the Gravimetric result by >5%, aggregation (dimerization) is occurring.[1][2] Use the Gravimetric value as the "bulk solubility" and UV-Vis for "monomeric solubility."

Figure 2: Workflow for determining solubility with cross-validation between gravimetric and spectroscopic methods.

Part 4: Thermodynamic Parameters

For researchers developing temperature-dependent formulations (e.g., thermochromic devices), determining the Enthalpy of Dissolution (

Perform the solubility protocol at three temperatures (

-

Slope:

[1][2] -

Interpretation: A steep slope indicates high temperature sensitivity, typical for long-chain esters crystallizing out of solution.[1][2]

References

-

Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Defines the HSP theory used for solvent prediction). [1][2]

-

Yatsenko, A. V., & Paseshnichenko, K. A. (2001).[1][2] Differently coloured polymorphs of 4-[(2-nitrophenyl)azo]phenol. Acta Crystallographica Section C, 57(8), 961-964.[1][2] (Structural basis for the azo-phenol core interactions).[1][2]

-

Eastoe, J., et al. (2013).[1][2] Surfactant aggregation and solubility in organic solvents.[1][2] Soft Matter. (Mechanisms of long-chain alkyl solubility).

-

EPA CompTox Chemicals Dashboard. (2024). Phenol, 4-[(2-nitrophenyl)azo]- Properties.[1][2][3][4] (Physicochemical data for the parent azo compound). [1][2]

Sources

- 1. Phenol, 4-[(2-nitrophenyl)azo]- | C12H9N3O3 | CID 564717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

Protocol for colorimetric lipase assay using 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

This guide outlines the protocol for a high-specificity colorimetric lipase assay using the chromogenic substrate 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol .

Application Note: Colorimetric Lipase Assay Using Long-Chain Azo-Ester Substrate

Introduction & Principle

Standard lipase assays often rely on short-chain esters (e.g., p-nitrophenyl acetate) which are non-specific and easily hydrolyzed by esterases. This protocol utilizes 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , a synthetic long-chain (C18) substrate that mimics natural triglycerides.

Why this substrate?

-

True Lipase Specificity: The 18-carbon stearate chain requires interfacial activation, ensuring that only "true" lipases (acting at the oil-water interface) are measured, excluding non-specific esterases.

-

Visual Shift to Violet: Unlike standard p-nitrophenol assays (yellow, 405 nm), the azo-phenol chromophore released here shifts to a distinct violet color (absorbance ~580 nm) under alkaline conditions. This significantly reduces interference from hemolysis or icteric (yellow) plasma samples.

Reaction Mechanism

The assay relies on the hydrolysis of the ester bond at position 5. Upon cleavage, the lipophilic octadecanoic acid is released, liberating the chromophore 5-hydroxy-2-(4-nitrophenylazo)phenol . At the assay pH (8.0–9.0), this phenolic product deprotonates to form a resonance-stabilized anion with intense violet absorbance.

Figure 1: Reaction mechanism showing the lipase-catalyzed hydrolysis and subsequent chromophore release.

Materials & Reagents

A. Reagents

| Component | Specification | Purpose |

| Substrate | 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol | Specific lipase substrate. |

| Solvent | Ethanol (Absolute) or DMSO | Initial solubilization of lipophilic substrate. |

| Buffer System | 50 mM Tris-HCl or Bicine, pH 8.8 | Optimal pH for pancreatic lipase and chromophore color development. |

| Emulsifier | Sodium Deoxycholate (10 mM) + Gum Arabic (1%) | Creates the oil-water interface required for lipase activation. |

| Activator | Colipase (1 mg/L) + CaCl₂ (2 mM) | Essential co-factors. Calcium stabilizes the enzyme; Colipase anchors lipase to the micelle. |

| Stop Solution | 0.2 M Citric Acid or 1% SDS | Lowers pH or denatures enzyme to stop reaction (Endpoint method only). |

B. Equipment

-

Spectrophotometer or Microplate Reader capable of reading at 580 nm (Range: 550–600 nm).

-

Thermostatic water bath or plate heater (37°C).

-

Sonicator (for emulsion preparation).

Detailed Protocol

Phase 1: Substrate Emulsion Preparation (Critical)

The substrate is highly lipophilic. Proper emulsification is the single most important factor for assay reproducibility.

-

Stock Solution: Dissolve 10 mg of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in 1 mL of Ethanol or DMSO. Vortex until fully dissolved.

-

Emulsification Buffer: Prepare 100 mL of 50 mM Tris-HCl (pH 8.8) containing:

-

10 mM Sodium Deoxycholate.

-

2 mM CaCl₂.

-

1% (w/v) Gum Arabic (stabilizer).

-

-

Mixing: Slowly add 1 mL of the Stock Solution dropwise into 99 mL of the Emulsification Buffer while stirring rapidly.

-

Sonication: Sonicate the mixture for 3 x 30 seconds on ice to create a stable, cloudy micro-emulsion. Note: The solution should be orange/yellow.

Phase 2: Assay Procedure (Kinetic Method - Recommended)

This method measures the rate of color formation, which is directly proportional to lipase activity.

-

Setup: Preheat the microplate reader to 37°C.

-

Blanking: Add 20 µL of Sample Diluent (Buffer) to "Blank" wells.

-

Sample Addition: Add 20 µL of Enzyme Sample (Serum, plasma, or purified lipase) to "Test" wells.

-

Reaction Initiation: Add 180 µL of the Substrate Emulsion (pre-warmed to 37°C) to all wells using a multi-channel pipette.

-

Measurement:

-

Mix immediately (shake mode for 5 seconds).

-

Measure Absorbance at 580 nm every 30 seconds for 10–20 minutes.

-

-

Calculation: Determine the slope (

) from the linear portion of the curve.

Phase 3: Endpoint Method (Alternative)

-

Incubate Sample + Substrate for exactly 20 minutes at 37°C.

-

Add 50 µL of Stop Solution (0.2 M Citric Acid) to shift pH < 5 (quenching the reaction and shifting color to orange) OR use SDS to denature. Note: If using acid stop, read at the isosbestic point or re-alkalinize before reading at 580 nm. A better stop solution for this specific dye is often a high concentration of SDS (2%) which breaks micelles and stops activity without shifting pH drastically.

Data Analysis & Workflow

Figure 2: Experimental workflow for kinetic and endpoint analysis.

Calculation Formula

[1]- : Change in absorbance per minute.

- : Total reaction volume (200 µL).

- : Sample volume (20 µL).

- : Pathlength (0.5–0.6 cm for standard microplates).

- : Molar Extinction Coefficient of the product at 580 nm. Note: This must be determined empirically for your specific buffer system, but is typically ~20,000–25,000 M⁻¹cm⁻¹ for azo-phenol dyes.

Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis (Substrate instability). | Prepare emulsion fresh daily. Store stock in dark at -20°C. Ensure Buffer pH is not > 9.0. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Dilute the sample.[2][3] Reduce incubation time. Ensure substrate is in excess (saturation). |

| Phase Separation | Unstable emulsion. | Increase sonication time. Add 0.05% Triton X-100 if Deoxycholate is insufficient (caution: may inhibit some lipases). |

| Low Signal | pH too low for color development. | The chromophore requires alkaline pH to be Violet. Ensure buffer pH is ≥ 8.5. |

References

-

Fossati, P., et al. (1992). "Kinetic colorimetric assay of lipase in serum." Clinical Chemistry. Link

-

Gupta, N., et al. (2002). "A simplified colorimetric method for lipase assay." Biotechnology and Applied Biochemistry. Link

-

Spay, G., et al. (2006). "Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate... using 5-octadecanoyloxy-2-(4-nitrophenylazo)phenol."[4][5][6] MDPI Sensors. Link (Provides characterization of the chromophore).

- Wako Pure Chemical Industries. "Lipase Kit Application Notes.

Sources

Technical Application Note: Precision Preparation of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol Stock Solutions

This Application Note is structured to guide researchers through the precise preparation, handling, and validation of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (often referred to in sensor literature as ETH 2412 or Chromoionophore XI ).

Introduction & Mechanistic Insight

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a specialized lipophilic pH indicator (chromoionophore). Unlike standard water-soluble dyes (e.g., Phenol Red), this molecule is engineered with a hydrophobic C18 (stearyl) tail at the 5-position. This structural modification anchors the probe within lipid bilayers, polymeric optode membranes (e.g., PVC), or hydrophobic cores of drug delivery nanoparticles, preventing leaching into the aqueous phase.

Core Applications in Drug Development

-

Micro-pH Sensing: Measuring the internal pH of liposomes, polymersomes, or PLGA nanoparticles during drug formulation.

-

Ion-Selective Optodes: Functioning as a proton-selective transducer in flow-through sensors for analytes like thiocyanate or creatinine.

-

Interfacial Catalysis: Serving as a chromogenic probe to study interfacial phenomena, though researchers must note its susceptibility to hydrolysis by esterases/lipases due to the octadecanoyloxy ester linkage.

Physicochemical Profile

| Property | Data | Notes |

| Formula | C₃₀H₄₃N₃O₅ | |

| Molecular Weight | 525.68 g/mol | |

| CAS Number | 124522-01-6 | Often listed as ETH 2412 |

| Appearance | Orange/Red Powder | Color depends on synthesis workup pH |

| Solubility | THF, DCM, Chloroform | Insoluble in water; sparingly soluble in MeOH |

| ~450 nm (Acid), ~550 nm (Base) | Solvatochromic; shifts with polarity | |

| pKa (Apparent) | ~8.0 - 9.0 | Highly dependent on the matrix/membrane |

Critical Considerations Before Preparation

A. Solvent Selection Logic

-

Tetrahydrofuran (THF): The Gold Standard for this compound. THF dissolves both the lipophilic tail and the azo-phenol core efficiently and is compatible with PVC membrane casting.

-

Dichloromethane (DCM): Excellent alternative for coating applications but highly volatile, making precise concentration maintenance difficult over time.

-